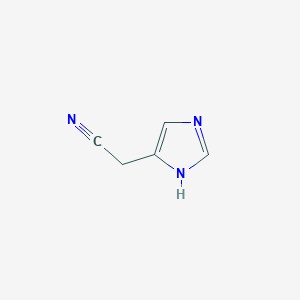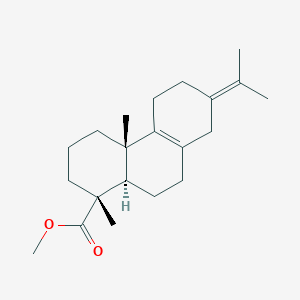
Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane, also known as Tris(4-fluorophenyl)phosphine oxide, is a chemical compound with the molecular formula C18H12F3OP . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
While specific synthesis methods for Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane were not found in the search results, related compounds such as tris(4fluorophenyl)antimony bis(iodoacetate) and tris(4fluorophenyl)antimony bis(pentafluorobenzoate) have been synthesized by tertbutyl hydroperoxidemediated oxidative addition of carboxylic acids to tris(4fluorophenyl)antimony in diethyl ether at 20 °C .Molecular Structure Analysis
The molecular structure of Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane consists of three 4-fluorophenyl groups attached to a phosphorus atom . The average mass of the molecule is 332.256 Da and the monoisotopic mass is 332.057800 Da .Chemical Reactions Analysis
Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane has been used in the development of a new and efficient chiral catalyst system, lanthanum–chiral BINOL–tris(4-fluorophenyl)phosphine oxide–cumene hydroperoxide, for the epoxidation of α,β-unsaturated ketones . This reaction provides the corresponding epoxy ketones with excellent enantioselectivities (up to >99% ee) in good to excellent yields at room temperature .Physical And Chemical Properties Analysis
Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane is a solid at 20°C . It has a molecular weight of 316.26 . It is white to light yellow in color and takes the form of a crystalline powder . It is insoluble in water and is sensitive to air .Mecanismo De Acción
Safety and Hazards
Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Direcciones Futuras
Propiedades
IUPAC Name |
1-bis(4-fluorophenyl)phosphoryl-4-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3OP/c19-13-1-7-16(8-2-13)23(22,17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJZSGXKNZYQPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)P(=O)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304259 |
Source


|
| Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |
CAS RN |
18437-79-1 |
Source


|
| Record name | NSC164997 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(4-fluorophenyl)(oxo)-lambda~5~-phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)












